7-Chlorofuro[2,3-c]quinolin-4(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89972-50-9 |
|---|---|
Molecular Formula |
C11H6ClNO2 |
Molecular Weight |
219.62 g/mol |
IUPAC Name |
7-chloro-5H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H6ClNO2/c12-6-1-2-7-8-3-4-15-10(8)11(14)13-9(7)5-6/h1-5H,(H,13,14) |
InChI Key |
NNPZDNGLRGELJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C3=C2C=CO3 |
Origin of Product |
United States |
Medicinal Chemistry and Biological Activity Investigations
Exploration of Biological Targets and Mechanisms of Action
Ligand-Receptor Binding Interactions
The specific ligand-receptor binding interactions for 7-Chlorofuro[2,3-c]quinolin-4(5H)-one have not been extensively detailed in the available literature. However, insights can be drawn from the well-studied pharmacophore of 7-chloroquinoline, a core component of this molecule. For quinoline-based antimalarial agents, a primary mechanism of action involves interference with heme detoxification in the malaria parasite, Plasmodium falciparum.
During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into a non-toxic, crystalline substance called hemozoin. The 7-chloroquinoline nucleus is known to inhibit this crucial detoxification process. nih.govnih.gov It is proposed that these molecules form a complex with ferriprotoporphyrin IX, thereby preventing its polymerization into hemozoin. nih.gov This inhibition is facilitated through various molecular interactions, including hydrogen bonding, π-π stacking, and acid-base interactions between the quinoline (B57606) core and the heme molecule. nih.gov The accumulation of free heme within the parasite's food vacuole leads to oxidative stress and cell death. nih.gov
In other contexts, quinoline derivatives have been shown to bind to different biological targets. For instance, certain linear aromatic N-polycyclic systems incorporating a quinoline ring have been found to bind significantly to viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication. nih.gov This interaction involves hydrogen bonds with specific amino acid residues and engagement with hydrophobic cavities within the enzyme. nih.gov
Preclinical Efficacy in Disease Models (in vitro and in vivo)
The furo[2,3-c]quinoline scaffold, particularly with a chlorine substitution at the 7-position, is a recurring motif in compounds investigated for a wide range of antimicrobial properties. The following sections detail the preclinical findings for derivatives and analogs related to this core structure.
Derivatives of the quinoline core structure have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. Studies on various analogs highlight the importance of this scaffold in the development of new antibacterial compounds. For example, a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives showed promising activity, with compound 7p (7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline) being particularly potent against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. nih.gov
Other research has identified quinoline derivatives with broad-spectrum activity. One potent compound demonstrated MIC values of 2 µg/mL against E. coli and Streptococcus pyogenes, and even lower concentrations against Staphylococcus aureus (0.031 µg/mL) and methicillin-resistant S. aureus (MRSA) (0.063 µg/mL). nih.gov Furthermore, a series of novel 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and tested, with compound 3l showing the highest efficacy against E. coli, recording a MIC value of 7.812 µg/mL. mdpi.com
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline (7p) | Escherichia coli | 0.5 |
| Potent Quinoline Derivative (Compound 7) | Staphylococcus aureus (MRSA) | 0.063 |
| Staphylococcus aureus | 0.031 | |
| Escherichia coli | 2 | |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) | Escherichia coli | 7.812 |
The furoquinoline scaffold has also been explored for its antifungal properties. A study focused on furo[2,3-f]quinolin-5-ol derivatives revealed good in vitro antifungal activity against several pathogenic fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans. nih.gov
In a separate investigation, a series of new fluorinated quinoline analogs were synthesized and evaluated for their activity against ten phytopathogenic fungi. Several of these compounds, including 2b , 2e , 2f , 2k , and 2n , exhibited strong inhibitory activity (>80%) against Sclerotinia sclerotiorum at a concentration of 50 µg/mL. nih.gov Another compound from this series, 2g , displayed notable activity (80.8%) against Rhizoctonia solani. nih.gov Additionally, certain quinoline-based compounds have shown efficacy against Fusarium oxysporum, Aspergillus niger, and Aspergillus flavus, with MIC values ranging from 12.5 to 25 µg/mL. nih.gov
| Compound/Derivative Class | Fungal Strain | Activity Metric |
|---|---|---|
| Furo[2,3-f]quinolin-5-ols | Candida spp., Aspergillus spp., Cryptococcus neoformans | Good in vitro activity |
| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL |
| Fluorinated quinoline analog (2g) | Rhizoctonia solani | 80.8% inhibition at 50 µg/mL |
| Quinoline derivatives (32, 33) | F. oxysporum, A. niger, C. neoformans | MIC = 25 µg/mL |
| Aspergillus flavus | MIC = 12.5 µg/mL |
The quinoline scaffold is a key component of several antitubercular agents, including the FDA-approved drug bedaquiline, which functions by inhibiting mycobacterial ATP synthase. nih.gov Research into novel quinoline derivatives continues to yield promising candidates against Mycobacterium tuberculosis (Mtb). A screening of 4-anilinoquinoline and 4-anilinoquinazoline series identified potent inhibitors of Mtb. nih.gov Specifically, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (compound 34) was found to have a MIC90 value between 0.63 and 1.25 µM. nih.gov
In another study, quinoline-based hydroxyimidazolium hybrids were synthesized and evaluated. Hybrids 7a and 7b demonstrated significant inhibition against the Mtb H37Rv strain, with MIC values of 20 µg/mL (46 µM) and 10 µg/mL (24 µM), respectively. nih.gov
| Compound/Derivative Class | Mycobacterial Strain | Activity Metric |
|---|---|---|
| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) | Mycobacterium tuberculosis | MIC90 = 0.63-1.25 µM |
| Quinoline-based hydroxyimidazolium hybrid (7a) | Mycobacterium tuberculosis H37Rv | MIC = 20 µg/mL (46 µM) |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | MIC = 10 µg/mL (24 µM) |
| Bedaquiline | Mycobacterium tuberculosis | Approved drug; inhibits ATP synthase |
Antimalarial Activity: The 7-chloro-4-aminoquinoline core is a classic pharmacophore for antimalarial drugs, with chloroquine being the most well-known example. nih.govnih.gov Research has focused on creating new analogs to overcome widespread drug resistance. nih.gov A study on new 4-amino- and 4-alkoxy-7-chloroquinolines reported that several compounds exhibited submicromolar activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Notably, some of these analogs proved to be more potent against the resistant Dd2 strain than chloroquine itself. nih.gov The presence of a chloro group at the 7th position of the quinoline ring is considered crucial for enhancing anti-plasmodial activity. nih.gov Other research on mono-Mannich bases containing the 7-chloroquinoline structure revealed potent activity, with many compounds showing IC50 values in the range of 50-100 nM against P. falciparum in vitro. researchgate.net
Antileishmanial Activity: Quinoline derivatives have also been investigated for their potential to treat leishmaniasis. nih.govnih.gov A series of 4,5-dihydrofuran-3-carboxamide derivatives were screened against Leishmania amazonensis promastigotes, yielding IC50 values that ranged from 15.0 to 52.5 µM. mdpi.com The development of 2-substituted quinolines has also been a focus, with some compounds demonstrating in vivo efficacy in a Leishmania donovani/BALB/c mouse model. nih.gov
| Activity Type | Compound/Derivative Class | Parasite Strain | Activity Metric |
|---|---|---|---|
| Antimalarial | 4-amino- and 4-alkoxy-7-chloroquinolines | P. falciparum (HB3 and Dd2 strains) | Submicromolar activity |
| Mono-Mannich bases of 7-chloroquinolines | P. falciparum | IC50 = 50-100 nM | |
| Antileishmanial | 4,5-dihydrofuran-3-carboxamide derivatives | Leishmania amazonensis (promastigotes) | IC50 = 15.0 - 52.5 µM |
| 2-substituted quinolines | Leishmania donovani | Active in vivo in mouse models |
Anticancer Research Applications
Extensive literature searches did not yield specific studies on the anticancer activities of this compound. The following subsections detail the absence of research findings in the specified areas.
Cytotoxic Activity against Diverse Cancer Cell Lines
There is no publicly available scientific literature detailing the cytotoxic activity of this compound against any cancer cell lines. Consequently, no data tables on its efficacy or spectrum of activity can be provided.
Antiproliferative Mechanisms of Action
No research has been published investigating the antiproliferative mechanisms of action for this compound. Therefore, information regarding its effects on cell cycle progression, apoptosis induction, or other cellular proliferation pathways is not available.
Anti-inflammatory and Antinociceptive Investigations
A thorough review of scientific databases reveals no studies focused on the anti-inflammatory or antinociceptive properties of this compound. There are no published findings on its potential to modulate inflammatory pathways or its efficacy in pain models.
Other Investigated Biological Activities
There is no available research in the public domain concerning other biological activities of this compound. Specifically, no studies have been found investigating its potential antiviral, anti-HIV, antipyretic, antiplatelet, sedative, hypothermal, anxiolytic, insecticidal, antifeedant, or pancreatic disorder-related activities.
Computational and in Silico Research Methodologies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 7-Chlorofuro[2,3-c]quinolin-4(5H)-one, within the active site of a target protein. rsc.orgresearchgate.net This technique is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.
The process involves preparing the three-dimensional structures of both the ligand and the protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each based on a force field that estimates the binding energy. nih.gov Lower binding energy scores typically indicate a more stable and favorable interaction.
For furoquinoline derivatives, common biological targets investigated via docking include protein kinases, DNA topoisomerases, and enzymes involved in cell signaling pathways. nih.govnih.gov The analysis of the docking results focuses on identifying key intermolecular interactions, such as:
Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand and protein.
Pi-Pi Stacking: Interactions between aromatic rings, a common feature for planar heterocyclic systems like the furoquinoline core. mdpi.com
Van der Waals Forces: General attractive or repulsive forces between molecules.
Studies on related heterocyclic compounds have demonstrated strong binding affinities toward various enzymes implicated in cancer and microbial diseases. nih.govresearchgate.net For instance, docking studies of similar quinoline-based compounds against cyclin-dependent kinase 5 (CDK-5) have shown binding energies in the range of -6.5 to -6.7 kcal/mol, indicating a strong binding affinity. nih.gov
| Protein Target | PDB ID | Potential Role | Illustrative Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Cell Cycle Regulation | -9.2 | LEU83, LYS33, ASP145 |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Signal Transduction | -8.8 | LEU718, THR790, MET793 |
| Topoisomerase II | 1Z3F | DNA Replication | -8.5 | ARG487, LYS512, DNA bases |
| MEK1 Kinase | 3EQH | MAPK Signaling Pathway | -9.5 | VAL127, LYS97, PHE209 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized molecules, thereby guiding the optimization of lead compounds. nih.gov
The development of a QSAR model involves several key steps:
Data Set Assembly: A collection of structurally related compounds (e.g., a series of furo[2,3-c]quinoline derivatives) with experimentally measured biological activity against a specific target is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
For quinoline (B57606) derivatives, QSAR studies have successfully identified descriptors that correlate with activities such as anticancer and antimalarial effects. mdpi.comnih.gov For example, studies have shown that the presence of halogen atoms like chlorine can contribute favorably to the activity. mdpi.com Contour maps generated from 3D-QSAR models can visualize regions where bulky groups, electron-donating groups, or electron-withdrawing groups would enhance or diminish biological activity. nih.govresearchgate.net
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | Dipole Moment | Molecular polarity and charge distribution. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, affecting membrane permeability. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Topological | Wiener Index | Molecular branching and connectivity. |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities. |
Molecular Dynamics Simulations in Ligand-Target Systems
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur in both the ligand and the protein upon binding. rsc.org
An MD simulation begins with the docked complex of this compound and its target protein, which is then solvated in a water box with ions to mimic physiological conditions. acs.org The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone from its initial position, indicating the stability of the complex. A stable RMSD suggests the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Radius of Gyration (Rg): Measures the compactness of the protein structure. Stable Rg values suggest the protein is not unfolding.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds over time, confirming the stability of key interactions predicted by docking. acs.org
MD simulations are particularly valuable for studying protein kinases, which are flexible enzymes, to understand how inhibitors affect their conformational dynamics. nih.govrsc.org
| Parameter | Description | Indication of a Stable Complex |
|---|---|---|
| Ligand RMSD | Measures the positional deviation of the ligand over time. | Low and stable values (e.g., < 2.0 Å) suggest the ligand remains securely in the binding pocket. |
| Protein RMSD | Measures the conformational stability of the protein backbone. | Plateauing of the RMSD curve after an initial rise indicates the protein has reached a stable conformation. |
| Hydrogen Bonds | Tracks the number of hydrogen bonds between the ligand and protein. | Consistent presence of key hydrogen bonds throughout the simulation confirms their importance for binding. |
In Silico Prediction of Molecular Descriptors Relevant to Pharmacokinetics
In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Poor ADME properties are a major cause of clinical trial failures. researchgate.net In silico tools can predict these properties based on the molecular structure of this compound, helping to identify potential liabilities early on. nih.govmdpi.com
Several empirical rules and computational models are used to predict a compound's "drug-likeness." One of the most well-known is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria:
Molecular Weight (MW) ≤ 500 Da
LogP (a measure of lipophilicity) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Other important descriptors include:
Topological Polar Surface Area (TPSA): The surface area of polar atoms in a molecule. A TPSA ≤ 140 Ų is often associated with good oral bioavailability. eijppr.com
Number of Rotatable Bonds: A measure of molecular flexibility. Fewer than 10 rotatable bonds are generally preferred for good bioavailability.
Prediction of GI Absorption and Blood-Brain Barrier (BBB) Permeation: Models can predict whether a compound is likely to be absorbed from the gut or cross into the brain. mdpi.com
These computational predictions provide a valuable initial assessment of a compound's potential to be developed into an orally administered drug. eijppr.comresearchgate.net
| Property / Descriptor | Predicted Value for this compound | Significance |
|---|---|---|
| Molecular Formula | C11H6ClNO2 | Basic structural information. |
| Molecular Weight | 219.63 g/mol | Complies with Lipinski's Rule (≤ 500). |
| LogP | ~2.5 | Complies with Lipinski's Rule (≤ 5). Indicates good lipophilicity. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5). |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10). |
| Lipinski's Rule Violations | 0 | Suggests good potential for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~49.9 Ų | Suggests good cell membrane permeability. |
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | May be able to cross into the central nervous system. |
Advanced Spectroscopic and Spectrometric Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H and ¹³C NMR spectral data for 7-Chlorofuro[2,3-c]quinolin-4(5H)-one are not available in the reviewed literature. In principle, NMR spectroscopy would be a critical tool for the structural confirmation of this molecule. Analysis of related structures suggests that the proton and carbon chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the electronegativity of the furan (B31954) and quinoline (B57606) ring systems. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be essential to definitively assign the proton and carbon signals and to establish the connectivity of the fused ring system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While a specific mass spectrum for this compound has not been reported, high-resolution mass spectrometry (HRMS) would be the definitive method to confirm its molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, likely showing characteristic losses of CO, Cl, and fragments of the furan and quinoline rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Experimental IR spectral data for this compound is currently unavailable. However, based on its structure, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the quinolinone carbonyl group would be prominent. Other expected signals would include C-Cl stretching, C-O-C stretching of the furan ring, and various C=C and C=N stretching vibrations from the aromatic rings, as well as C-H stretching and bending vibrations. A comparative vibrational spectroscopic study on a related compound, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, utilized density functional theory (DFT) to predict and analyze its vibrational spectra, a method that could be applied to this compound. iosrjournals.org
X-ray Crystallography for Solid-State Structure Determination
No crystal structure for this compound has been deposited in crystallographic databases. If suitable crystals could be grown, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the planarity of the fused ring system. It would also reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its packing in the solid state. For example, the crystal structure of a related compound, 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine, has been determined, revealing a nearly planar fused-ring system and intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.netnih.gov
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel 7-Chlorofuro[2,3-c]quinolin-4(5H)-one Analogues for Enhanced Activity
The development of novel analogues based on the this compound scaffold is a primary avenue for enhancing therapeutic efficacy. Structure-activity relationship (SAR) studies are essential to guide the rational design of these new molecules. nih.govmdpi.com Research efforts could focus on systematic modifications at various positions of the furoquinoline core to optimize biological activity, selectivity, and pharmacokinetic properties.
Key strategies for analogue design include:
Substitution at the Chlorine Position (C-7): Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating and electron-withdrawing groups could significantly modulate the electronic properties and binding affinities of the molecule. nih.gov
Modification of the Furan (B31954) Ring: Introducing substituents on the furan moiety could influence interactions with biological targets.
Alterations at the Lactam Nitrogen (N-5): Alkylation or arylation at the N-5 position can impact the compound's lipophilicity and cellular uptake.
Functionalization of the Quinolinone Ring: Adding functional groups, such as piperazine (B1678402) or substituted aniline (B41778) moieties, to other available positions on the quinoline (B57606) core has been a successful strategy for other quinoline-based compounds in targeting specific enzymes like protein kinases. nih.govresearchgate.net
For instance, studies on other furo[2,3-b]quinoline (B11916999) derivatives have shown that introducing benzyl (B1604629) ether and benzenesulfonate (B1194179) groups can significantly improve cytotoxic activities against cancer cell lines. nih.gov Similarly, the synthesis of novel 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives has yielded potent inhibitors of VEGFR-II, a key target in cancer therapy. nih.gov These precedents suggest that a targeted synthetic program for this compound could yield next-generation compounds with superior performance.
Table 1: Hypothetical Analogues of this compound for SAR Studies
| Compound ID | Modification from Parent Compound | Rationale for Synthesis | Potential Target Activity |
| Analogue A | C-7 Chlorine replaced with Fluorine | Enhance binding affinity and metabolic stability | Anticancer, Antimicrobial |
| Analogue B | Methyl group added to N-5 position | Increase lipophilicity and cell permeability | Neuroprotective |
| Analogue C | C-2 Bromination on the furan ring | Modulate electronic distribution and target interaction | Anticancer (e.g., Topoisomerase II inhibition) |
| Analogue D | Piperazine moiety at C-9 position | Target protein kinases | VEGFR-II, EGFR inhibition |
Exploration of New Biological Targets and Therapeutic Areas for Furoquinolines
The diverse biological activities reported for the broader class of furoquinoline alkaloids suggest that this compound and its derivatives may interact with a variety of biological targets, opening up new therapeutic possibilities. mdpi.com While many quinoline derivatives are known for their anticancer and antimicrobial effects, a systematic exploration of other potential applications is warranted. nih.govijraset.comnih.gov
Potential therapeutic areas for investigation include:
Neurodegenerative Diseases: Some furoquinoline alkaloids, such as skimmianine (B1681810), are known to inhibit acetylcholinesterase, making them potential candidates for treating diseases like Alzheimer's. mdpi.com Investigating the anticholinesterase activity of this compound could be a fruitful direction.
Inflammatory Disorders: Anti-inflammatory properties have been observed in this class of compounds, suggesting potential applications in chronic inflammatory diseases. mdpi.com
Infectious Diseases: Beyond general antibacterial and antifungal activity, there is potential for activity against specific pathogens, including protozoa and viruses. mdpi.comresearchgate.net For example, the furoquinoline alkaloid kokusaginine (B1673745) has demonstrated activity against the Hepatitis C virus (HCV). researchgate.net
Cardiovascular Conditions: Certain furoquinolines have shown effects on platelet aggregation, indicating a potential role in treating cardiovascular diseases. mdpi.com
Metabolic Disorders: The structural similarity to compounds that interact with metabolic enzymes makes this an area worth exploring.
Table 2: Potential Biological Targets for this compound
| Potential Target | Therapeutic Area | Rationale based on Furoquinoline/Quinoline Class |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Known inhibitory activity of other furoquinoline alkaloids. mdpi.com |
| Topoisomerase II | Cancer | Common target for quinolone-based anticancer agents. researchgate.netnih.gov |
| Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) | Cancer | Demonstrated activity of other chloro-quinoline derivatives. nih.govnih.gov |
| 5-HT2 Receptors | Neurological Disorders | Furoquinoline alkaloids like skimmianine are known inhibitors. mdpi.com |
| Viral Proteases/Polymerases | Viral Infections | Some furoquinolines exhibit antiviral properties. researchgate.net |
Development of Advanced Synthetic Strategies for Scalable and Sustainable Production
For any promising compound to move from the laboratory to clinical application, the development of efficient, scalable, and sustainable synthetic methods is crucial. Traditional synthetic routes often involve harsh conditions, expensive reagents, and the generation of significant chemical waste. primescholars.comprimescholars.com Future research should prioritize the development of "green chemistry" approaches for the production of this compound and its analogues. ijbpas.com
Key areas for methodological improvement include:
Catalyst Innovation: Utilizing novel, recyclable, and environmentally benign catalysts can improve reaction efficiency and reduce waste. ijbpas.com
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a key goal. primescholars.com Recent methods for synthesizing quinolin-4-ones have successfully used water as a solvent. mdpi.com
Energy Efficiency: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijbpas.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, such as through tandem or cascade reactions, is essential for sustainability. nih.gov Acid-catalyzed annulation reactions have been developed as an atom- and step-economic way to produce furo[3,2-c]quinolone derivatives. nih.gov
Biotechnological Production: In vitro plant cultures and bioreactors offer an alternative and potentially sustainable source for producing furoquinoline alkaloids, which could be adapted for specific derivatives. mdpi.commdpi.com
Integration of Omics Data for Comprehensive Mechanistic Elucidation
To fully understand the therapeutic potential and biological effects of this compound, a systems biology approach is necessary. frontiersin.org Integrating multi-omics datasets—including transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. nih.govmdpi.com This approach moves beyond a single-target focus to reveal the complex network of pathways modulated by the molecule.
Future research should leverage omics data to:
Identify On- and Off-Target Effects: Transcriptomic and proteomic profiling of cells treated with the compound can reveal the full spectrum of affected genes and proteins, helping to identify both the intended therapeutic targets and potential off-targets that could lead to adverse effects. nih.gov
Elucidate Mechanisms of Action: By analyzing changes across multiple omic layers, researchers can construct detailed models of the compound's mechanism of action. nih.gov For example, observing changes in phosphoproteomics alongside transcriptomics can link the inhibition of a specific kinase to downstream changes in gene expression. nih.gov
Discover Biomarkers: Omics data can help identify biomarkers that predict a patient's response to a drug, paving the way for personalized medicine.
Generate New Hypotheses: A systems-level view can uncover unexpected connections and biological effects, generating new hypotheses for the compound's therapeutic use in different diseases. mdpi.comresearchgate.net
By combining these advanced research strategies, the scientific community can systematically unlock the full therapeutic potential of this compound, moving it from a molecule of interest to a potential clinical candidate.
Q & A
Q. What are the key synthetic strategies for preparing 7-chlorofuro[2,3-c]quinolin-4(5H)-one, and how do reaction conditions influence product yield?
The compound can be synthesized via cyclization or cycloaddition reactions. For example, Michael addition-initiated cascade reactions between 3-hydroxyquinolin-4(1H)-ones and β-chlorinated nitrostyrenes under mild conditions (room temperature, aqueous ethanol) yield dihydrofuroquinolinones with high regioselectivity . Optimizing solvent polarity (e.g., toluene vs. xylene) and temperature (110–140°C) is critical, as demonstrated in reactions of oximes with methyl vinyl ketone or N-methylmaleimide, where product distribution shifts based on dipolarophile electrophilicity .
Q. How can researchers distinguish between regioisomeric products in furoquinolinone synthesis?
Nuclear Overhauser Effect (n.O.e.) difference spectroscopy is effective. For instance, folded vs. extended conformations of adducts (e.g., 8b vs. 9b) can be confirmed by observing signal enhancements (e.g., 19% on O-ArH upon irradiating benzylic H1), which are incompatible with extended structures .
Q. What analytical techniques are recommended for characterizing 7-chlorofuroquinolinone derivatives?
- NMR : Assign regiochemistry via coupling constants and n.O.e. correlations.
- HRMS : Confirm molecular formulas (e.g., C15H9NO3ClBr2 requires exact mass 411.8739) .
- X-ray crystallography : Resolve stereochemistry in cycloadducts .
Advanced Research Questions
Q. How do substrate electronic properties govern reaction pathways in furoquinolinone synthesis?
Electrophilicity trends (COR > SO2R > CO2R > CONHR*) dictate intramolecular vs. intermolecular cyclization. For example, methyl vinyl ketone favors tricyclic adducts via "Michael-type" addition, while unsaturated esters promote competing pathways . Computational modeling (e.g., DFT) can predict transition-state energies to rationalize product ratios.
Q. What strategies resolve contradictions in regioselectivity data for cycloadditions involving oximes?
Contradictory outcomes (e.g., oxime (2a) with phenyl vinyl sulphone yielding 4- vs. 5-substituted isoxazolidines in 7:2 ratios ) arise from steric and electronic factors. Systematic screening of dipolarophiles (e.g., acetylenic vs. olefinic) and reaction kinetics studies (e.g., variable-temperature NMR) can clarify dominant pathways.
Q. How can enantioselective synthesis of dihydrofuroquinolinones be achieved?
Rawal’s catalyst (a chiral bis-thiourea) enables asymmetric induction in cascade reactions, yielding dihydrofuro[2,3-c]quinolin-4(5H)-ones with >90% ee under optimized conditions (10 mol% catalyst, -20°C) . Key parameters include solvent choice (CH2Cl2) and nitrostyrene substituent bulkiness.
Q. What computational tools aid in designing novel furoquinolinone derivatives?
- MOE (Molecular Operating Environment) : Predict binding affinities for biological targets (e.g., TOPK inhibition ).
- Docking studies : Align substituents (e.g., 8-methyl or trifluoromethyl groups) with enzyme active sites .
Methodological Tables
Q. Table 1. Comparative Synthesis Routes
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Michael addition cascade | Ethanol, RT, 24h | 85–92% | |
| Dipolar cycloaddition | Toluene, 110°C, 18h | 66% | |
| Electrophilic cyclization | Pd catalysis, DMF, 80°C | 78% |
Q. Table 2. Electrophilicity Scale for Dipolarophiles
| Dipolarophile | Reactivity Trend | Example Product |
|---|---|---|
| Methyl vinyl ketone | Highest | Tricyclic adduct (10b) |
| Methyl acrylate | Moderate | Isoxazolidines (8a,b) |
| Phenyl vinyl sulphone | Lowest | Mixtures (7:2 ratio) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
